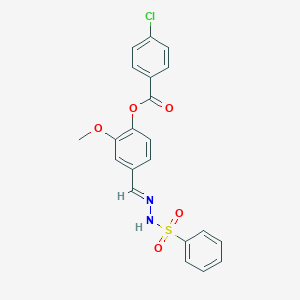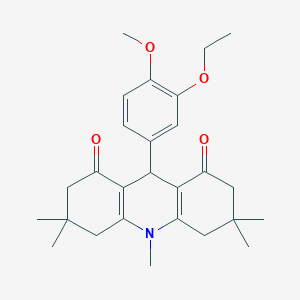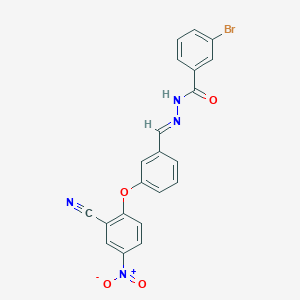![molecular formula C22H19ClN2O5S B423066 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423066.png)
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro, ethoxy, and phenylcarbonyl group, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps. One common method includes the reaction of 2-chloro-6-ethoxyphenol with benzenesulfonyl chloride in the presence of a base to form the sulfonate ester. This intermediate is then reacted with phenylhydrazine and an appropriate aldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-6-ethoxy-4-acetylpyridine: Shares the chloro and ethoxy groups but has different functional groups.
2-chloro-6-ethoxy-4-β-(2-thienyl)acryloylpyridine: Similar structure with a thienyl group instead of the phenylcarbonyl group.
2-chloro-6-ethoxy-4-[(E)-{2-[(2-methoxy-4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate: Contains a methoxy group and a different benzoate ester.
Uniqueness
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H19ClN2O5S |
|---|---|
Peso molecular |
458.9g/mol |
Nombre IUPAC |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-chloro-6-ethoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C22H19ClN2O5S/c1-2-29-20-14-16(15-24-25-22(26)17-9-5-3-6-10-17)13-19(23)21(20)30-31(27,28)18-11-7-4-8-12-18/h3-15H,2H2,1H3,(H,25,26)/b24-15+ |
Clave InChI |
AIHGFMJOUMEGQN-BUVRLJJBSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CC=C2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CC=C2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B422983.png)


![methyl 4-[(E)-{2-[(5-bromo-2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B422987.png)
![2-[(E)-1-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE](/img/structure/B422989.png)

![2-(4-chlorophenoxy)-N'-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}acetohydrazide](/img/structure/B422993.png)
![5-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B422996.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}acetohydrazide](/img/structure/B422998.png)
![4-methyl-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B423000.png)

![4-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423003.png)
![N'-[(E)-{4-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B423006.png)
